molecular formula C6H4BrN3 B1276349 5-Bromo-1H-benzotriazole CAS No. 32046-62-1

5-Bromo-1H-benzotriazole

Cat. No.: B1276349
CAS No.: 32046-62-1
M. Wt: 198.02 g/mol
InChI Key: BQCIJWPKDPZNHD-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzotriazole is a heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It is a derivative of benzotriazole, featuring a bromine atom at the 5-position of the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

The safety information for 5-Bromo-1H-benzotriazole indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to eyes, the respiratory system, and skin .

Mechanism of Action

Target of Action

5-Bromo-1H-benzotriazole is a derivative of benzotriazole, which has been extensively explored for its interaction with various targets. The primary target of benzotriazole derivatives, including this compound, is the protein kinase CK2 . This enzyme is highly pleiotropic and constitutively active, catalyzing the phosphorylation of numerous protein substrates often related to gene expression or protein synthesis .

Mode of Action

The mode of action of this compound involves its interaction with the catalytic subunit of human protein kinase CK2 (hCK2α) . Benzotriazole derivatives, including this compound, are known to act as ATP-competitive inhibitors of protein kinase CK2 . They bind to the enzyme, preventing ATP from binding, which in turn inhibits the enzyme’s activity .

Biochemical Pathways

The inhibition of protein kinase CK2 by this compound affects various biochemical pathways. CK2 is essential to cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system . Therefore, the inhibition of CK2 can have wide-ranging effects on these biochemical pathways.

Pharmacokinetics

It is known that benzotriazole derivatives are fairly water-soluble , which could influence their absorption and distribution in the body

Result of Action

The result of the action of this compound is the inhibition of protein kinase CK2 activity. This can lead to changes in the phosphorylation status of numerous protein substrates, affecting various cellular processes such as gene expression, protein synthesis, cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, benzotriazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the action of this compound might be influenced by the pH of the environment. , which could influence its stability in different environments

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-benzotriazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as protein kinases, where it can inhibit their activity by binding to the active site. This interaction is primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the enzyme’s active site residues. Additionally, this compound can interact with proteins and other biomolecules through similar non-covalent interactions, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in these pathways. For instance, its interaction with protein kinases can lead to altered phosphorylation states of downstream signaling proteins, thereby affecting gene expression and cellular metabolism. Moreover, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These long-term effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes involved in metabolic processes. Additionally, this compound can affect metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation. These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and other biomolecules. These interactions can influence its localization and overall activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzotriazole typically involves the bromination of benzotriazole. One common method is the reaction of benzotriazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-benzotriazole derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCIJWPKDPZNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423286
Record name 5-Bromo-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32046-62-1
Record name 5-Bromobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32046-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1H-BENZOTRIAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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